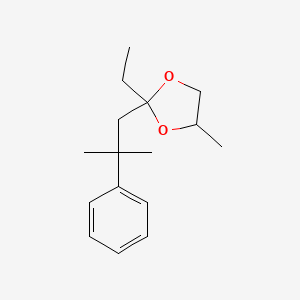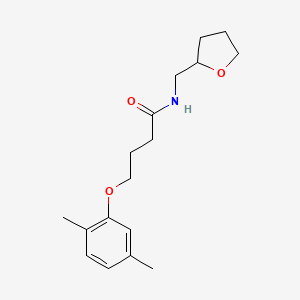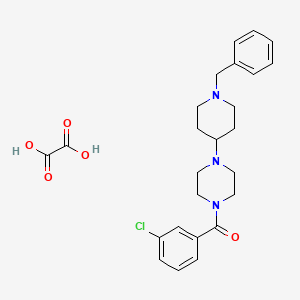
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane is a cyclic organic compound that is used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 272.4 g/mol. This compound is also known as EMPPD and is used in various applications, including drug discovery, chemical synthesis, and material science.
作用機序
The mechanism of action of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane is not fully understood. However, it is believed that this compound acts as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. EMPPD is also known to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane have not been extensively studied. However, it is known to exhibit low toxicity and is considered safe for use in laboratory experiments. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation.
実験室実験の利点と制限
One of the main advantages of using 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane in laboratory experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This compound is also relatively easy to synthesize and is readily available from commercial sources. However, one limitation of using EMPPD is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane in scientific research. One area of interest is the development of new pharmaceutical compounds using EMPPD as a building block. This compound may also be used in the preparation of new chiral catalysts and ligands for asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
合成法
The synthesis of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane involves the reaction of 2-methyl-2-phenylpropanal with ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid. The reaction takes place in the presence of anhydrous sodium sulfate as a desiccant and produces the desired compound in good yield. This method is commonly used in laboratories for the synthesis of EMPPD.
科学的研究の応用
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane has various applications in scientific research. It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral and anticancer drugs. EMPPD is also used in the preparation of chiral catalysts and ligands for asymmetric synthesis. Additionally, this compound is used in material science for the preparation of polymers and resins.
特性
IUPAC Name |
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-5-16(17-11-13(2)18-16)12-15(3,4)14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBZSGMJLUTCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(O1)C)CC(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-dimethoxy-2,4-diphenyl-6,7-dihydropyrido[2,1-a]isoquinolinium perchlorate](/img/structure/B5196606.png)

![8-methoxy-4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5196608.png)
![N-{2-[(3-acetylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5196627.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5196631.png)

![1-acetyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5196649.png)

![4-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5196658.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5196687.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5196690.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5196694.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5196698.png)